molecular formula C22H13F3N4O2S2 B6553249 3-phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040666-58-7

3-phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553249
CAS No.: 1040666-58-7
M. Wt: 486.5 g/mol
InChI Key: BEVXQSZHJFKVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H13F3N4O2S2 and its molecular weight is 486.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is 486.04320250 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

3-phenyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N4O2S2/c23-22(24,25)14-6-4-5-13(11-14)19-27-17(31-28-19)12-33-21-26-16-9-10-32-18(16)20(30)29(21)15-7-2-1-3-8-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVXQSZHJFKVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C19H16F3N5OS
  • Molecular Weight : 419.42 g/mol
  • IUPAC Name : 3-phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

This compound integrates several pharmacologically relevant groups, including a trifluoromethyl group and a thieno[3,2-d]pyrimidine core, which are known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For example:

  • Pyrimidine Derivatives : Compounds containing pyrimidine rings have been shown to possess broad-spectrum antimicrobial properties against bacteria and fungi. The presence of the thieno[3,2-d]pyrimidine structure in our compound suggests potential efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Recent studies have highlighted the antiviral potential of heterocyclic compounds. For instance:

  • Inhibition of Viral Replication : Compounds similar to the target molecule have demonstrated effectiveness against viruses such as HSV and HIV. The incorporation of oxadiazole rings has been linked to enhanced antiviral properties due to their ability to interfere with viral replication mechanisms .

Cytotoxicity and Antitumor Activity

The thieno[3,2-d]pyrimidine derivatives are also noted for their cytotoxic effects on cancer cells:

  • Cancer Cell Lines : Studies have shown that derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis. For example, specific modifications in the structure can lead to increased potency against HeLa cells and other tumorigenic cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds:

Structural Feature Effect on Activity
Trifluoromethyl GroupEnhances lipophilicity and binding affinity to targets
Oxadiazole RingContributes to antiviral activity through interaction with viral enzymes
Thieno[3,2-d]pyrimidine CoreImparts cytotoxic properties against cancer cells

Case Studies

  • Antimicrobial Efficacy : A study investigating derivatives of pyrimidines found that modifications significantly increased activity against E. coli and Candida albicans, suggesting that similar modifications in our compound could yield comparable results .
  • Antiviral Testing : In vitro studies on related compounds showed up to 91% inhibition of HSV replication at concentrations as low as 50 μM, indicating a promising avenue for further research into our compound's antiviral capabilities .

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